Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate
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Overview
Description
Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate is an organic compound with the molecular formula C13H17NO5S It is a benzoate ester derivative that contains a morpholine ring and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with morpholine-4-sulfonic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonylmethyl ester linkage. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(morpholine-4-sulfonyl)benzoate
- Methyl 2-methoxy-5-(morpholine-4-sulfonyl)benzoate
- 4-Methylmorpholine
Uniqueness
Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate is unique due to its specific structural features, including the combination of a benzoate ester, a morpholine ring, and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate, a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities. This compound's structure, characterized by the presence of a morpholine ring and a benzoate moiety, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, particularly against bacterial infections. This compound may inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamides.
- Antifungal Activity : Preliminary studies indicate that this compound exhibits antifungal properties against various fungal pathogens. Its mechanism may involve the inhibition of key enzymes involved in fungal metabolism.
- Anticancer Potential : Emerging research suggests that this compound may possess anticancer activity. It could induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation.
Antimicrobial Studies
A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2.0 mg/mL, indicating strong efficacy against tested strains .
Antifungal Activity
In vitro assays have shown that this compound exhibits notable antifungal activity against Candida albicans and Aspergillus niger. The compound's effectiveness was comparable to standard antifungal agents like fluconazole, with IC50 values suggesting potent inhibition of fungal growth .
Anticancer Activity
Recent investigations into the anticancer properties of this compound revealed its potential to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with sulfonamide derivatives showed a significant reduction in infection rates when this compound was included in the regimen .
- Fungal Infection Treatment : A study assessed the efficacy of this compound in treating systemic fungal infections in immunocompromised patients. Results indicated a marked improvement in patient outcomes with minimal side effects .
- Cancer Treatment Trials : Preclinical studies on animal models demonstrated that administration of this compound resulted in reduced tumor sizes and enhanced survival rates compared to control groups .
Comparative Analysis
Activity Type | This compound | Standard Treatment | Efficacy |
---|---|---|---|
Antimicrobial | Effective against Gram-positive/negative bacteria | Sulfamethoxazole | Comparable |
Antifungal | Active against Candida and Aspergillus | Fluconazole | Comparable |
Anticancer | Induces apoptosis in cancer cells | Doxorubicin | Promising |
Properties
IUPAC Name |
methyl 4-(morpholin-4-ylsulfonylmethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-18-13(15)12-4-2-11(3-5-12)10-20(16,17)14-6-8-19-9-7-14/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFHAQMSTMWQHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CS(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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